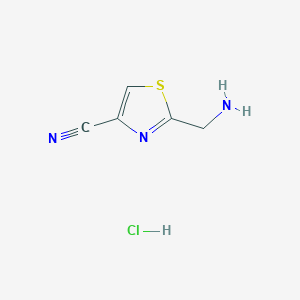

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c6-1-4-3-9-5(2-7)8-4;/h3H,2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADKCBBWERTBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride typically involves the reaction of thiazole derivatives with aminomethylating agents. One common method is the Mannich reaction, where a thiazole derivative reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Method 1: Boc-Glycine Ethyl Ester Route

-

Ammonification : Boc-glycine ethyl ester undergoes ammonification to form Boc-G-NH₂.

-

Sulfur Amidation : Reaction with Lawesson reagent forms Boc-amido second sulfamide.

-

Ring Closure : Bromoacetaldehyde induces cyclization to form 2-N-Boc-aminomethyl thiazole.

-

Deprotection : Acidic hydrolysis (HCl/MeOH) removes the Boc group, yielding the hydrochloride salt.

Method 2: Diethyl Dithiophosphate Route

-

Thioamide Formation : 2-(1,3-dioxoisoindol-2-yl)acetonitrile reacts with diethyl dithiophosphate to form a thioamide intermediate.

-

Alkylation : Reaction with 2-chloro-3-oxopropionic acid ethyl ester introduces the aminomethyl group.

-

Hydrolysis and Deprotection : Hydrazine hydrate and subsequent HCl treatment yield the final hydrochloride salt.

| Method | Key Reagents | Critical Steps | Yield |

|---|---|---|---|

| Boc-Glycine Route | Boc-glycine ethyl ester, Lawesson | Ammonification, sulfur amidation, ring closure | Moderate |

| Dithiophosphate Route | Diethyl dithiophosphate, HCl | Thioamide formation, alkylation, deprotection | High |

Reaction Mechanism Insights

The synthesis relies on cyclodehydration and oxidative bond formation , common in thiazole chemistry:

-

Condensation : Thiosemicarbazide or aminomethyl precursors react with carbonyl groups (e.g., aldehydes) to form intermediates .

-

Cyclization : Dehydration or oxidative conditions drive ring closure to form the thiazole core. For example, iodine (I₂) mediates C–S/C–O bond formation in transition-metal-free systems .

-

Functional Group Introductions :

Stability and Reactivity

The hydrochloride salt exhibits stability under normal conditions but reacts with strong oxidizers (e.g., H₂O₂) and incompatible materials like acids or bases. Key decomposition products include nitrogen oxides (NOx) and sulfur oxides .

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride typically involves the Mannich reaction, where a thiazole derivative reacts with formaldehyde and a primary or secondary amine under acidic conditions. This method is favored for its efficiency in producing high yields and purity of the desired product .

Pharmacological Applications

The compound exhibits significant biological activities, making it valuable in pharmacological research. Its potential applications include:

Antimicrobial Activity

Research indicates that this compound has demonstrated effectiveness against various bacterial strains. Studies have shown that it can kill bacteria and prevent biofilm formation with low toxicity to human cells.

Antiviral Properties

The compound has shown promise in antiviral research, potentially interacting with viral enzymes or receptors to inhibit replication.

Anticancer Activity

Numerous studies have highlighted its anticancer properties. For instance:

- Case Study : A study on derivatives of thiazoles indicated that certain analogues exhibited strong anticancer activity against human lung adenocarcinoma cells (A549) with IC50 values indicating significant cytotoxicity .

- Mechanism : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival .

Industrial Applications

This compound also finds utility in various industrial processes:

Chemical Modifications

The compound has been utilized in the chemical industry for modifications of furfurals to produce valuable chemicals through catalytic processes.

Nanotechnology

In nanotechnology, the compound serves as a ligand for doping inorganic matrices with lanthanide cations, resulting in nanoparticles with high luminescence quantum yield suitable for applications in optoelectronics.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

- 2-Aminoethyl methacrylate hydrochloride

- Aminomethyl propanol

- Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids

Uniqueness

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride is unique due to its combination of a thiazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and materials with tailored properties.

Biological Activity

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the amino and carbonitrile functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that derivatives of thiazole possess significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

Anticancer Properties

Thiazole compounds have been extensively studied for their anticancer potential. The compound's thiazole moiety plays a crucial role in its ability to inhibit cancer cell proliferation. Research has demonstrated that derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific oncogenic proteins .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines (e.g., A-431 and Jurkat cells), this compound showed promising results with an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Research Findings

Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity. Modifications at specific positions on the thiazole ring have been shown to significantly affect their potency against both microbial and cancerous cells.

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increased cytotoxicity |

| Halogen substitution | Enhanced antibacterial properties |

| Amino group at position 2 | Improved binding affinity to targets |

Q & A

Q. Spectroscopy :

- NMR : Compare experimental H NMR shifts (e.g., thiazole protons at δ 7.5–8.5 ppm) with predicted spectra from computational tools.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (theoretical m/z = 175.64 for CHClNS) .

Elemental Analysis : Verify Cl content via titration or ion chromatography .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Humidity Control : Use desiccants to avoid hygroscopic absorption, which may lead to hydrolysis of the nitrile group.

- Short-Term Use : Solutions in anhydrous DMSO or ethanol are stable for ≤72 hours at 4°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Troubleshooting Strategies :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, the aminomethyl (–CHNH) group should show a triplet near δ 3.5 ppm in H NMR .

- Isotopic Labeling : Use N-labeled reagents to confirm the position of amine groups in ambiguous cases.

- X-Ray Crystallography : Resolve structural ambiguities by growing single crystals (if feasible) and analyzing bond lengths/angles .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

- Functionalization Approaches :

- Nitrile Modification : Catalytic hydrogenation (H, Pd/C) converts the nitrile to an amine for further coupling.

- Thiazole Ring Functionalization : Electrophilic substitution (e.g., bromination at the 5-position) using NBS in DCM.

- Aminomethyl Group Utilization : Condensation with carbonyl compounds to form Schiff bases, useful in metal coordination studies .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) leveraging the thiazole ring’s π-stacking potential.

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitrile carbon).

MD Simulations : Assess stability in aqueous environments using GROMACS, focusing on hydrochloride dissociation dynamics .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

- Root-Cause Analysis :

- Reagent Purity : Ensure starting materials (e.g., 4-chloromethylthiazole derivatives) are ≥95% pure to minimize competing pathways.

- Reaction Monitoring : Use inline FT-IR or LC-MS to detect intermediates (e.g., iminonitrile byproducts).

- Scale-Up Adjustments : Reduce byproducts via slow reagent addition or gradient temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.